4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole
Description
Properties
IUPAC Name |
4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-5-7-17(8-6-16)15-22-11-13-23(14-12-22)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBSKAVSYOWFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322221 | |
| Record name | 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
334974-36-6 | |
| Record name | 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 4 4 Methylbenzyl Piperazin 1 Yl 1h Indole and Analogues
Retrosynthetic Analysis of the 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole Scaffold
A retrosynthetic analysis of the target compound reveals two primary strategic disconnections that simplify the molecule into readily available or synthetically accessible precursors.
C–N Bond Disconnection (Indole-Piperazine): The most logical primary disconnection is at the C4-position of the indole (B1671886) ring and the N1-position of the piperazine (B1678402) ring. This bond is typically formed via a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key intermediates: a 4-functionalized indole (e.g., 4-haloindole or 4-aminoindole) and N-(4-methylbenzyl)piperazine.
C–N Bond Disconnection (Piperazine-Benzyl): The second key disconnection is at the N4-position of the piperazine ring and the benzylic carbon. This bond is formed through a standard nucleophilic substitution (N-alkylation). This simplifies the N-(4-methylbenzyl)piperazine fragment into piperazine (or a mono-protected derivative) and a 4-methylbenzyl halide.
This analysis outlines a convergent synthetic strategy where the two main fragments, the functionalized indole and the substituted piperazine, are prepared separately and then coupled in a final step.
Development of Primary Synthetic Routes to the Core Compound
The synthesis of the core compound is achieved through a multi-step process that involves preparing the individual components followed by their strategic coupling.
Direct functionalization of the indole C4-position is a well-known challenge in synthetic chemistry due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at the C3-position. rsc.org Therefore, regioselective synthesis of a 4-substituted indole precursor is a critical step. Several strategies have been developed to overcome this challenge:
Synthesis from Pre-functionalized Aromatics: The most traditional approach involves building the indole ring from an already substituted benzene (B151609) derivative, such as a 3-substituted-2-nitroaniline, via established indole syntheses like the Fischer, Bischler, or Reissert methods.
Directed C–H Functionalization: Modern methods utilize a directing group, often placed at the N1 or C3 position, to guide a transition metal catalyst to selectively activate the C4–H bond. rsc.orgbohrium.com For example, a carbonyl group at C3 can direct ruthenium or rhodium catalysts to functionalize the C4 position. rsc.orgacs.orgnih.gov This approach offers high atom economy by avoiding the need for pre-installed leaving groups.
Halogenation and Metalation: The synthesis of 4-haloindoles, particularly 4-bromoindole (B15604) or 4-iodoindole, provides a versatile handle for subsequent cross-coupling reactions. These can be prepared from 2,3-dihalophenols or through directed ortho-metalation of an N-protected indole followed by quenching with a halogen source. researchgate.net
To avoid the common issue of dialkylation, where the benzyl (B1604629) group attaches to both nitrogen atoms, two main strategies are employed:
Use of a Large Excess of Piperazine: By using a significant excess of piperazine relative to the 4-methylbenzyl halide, the statistical probability of dialkylation is greatly reduced. The desired mono-alkylated product can then be separated from the excess starting material and the minor dialkylated byproduct.
Use of Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine. The 4-methylbenzyl group is first introduced onto the unprotected nitrogen. Subsequent removal of the Boc protecting group under acidic conditions yields the desired N-(4-methylbenzyl)piperazine.
The reaction is typically carried out by reacting piperazine with 4-methylbenzyl chloride or bromide in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent like ethanol (B145695) or acetonitrile. orgsyn.org
The key step in assembling the final scaffold is the formation of the C-N bond between the indole C4-position and the piperazine nitrogen. The Buchwald-Hartwig amination is the most prominent and efficient method for this transformation. wikipedia.orglibretexts.org
This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine. wikipedia.org In this context, a 4-haloindole (e.g., 4-bromoindole) is coupled with N-(4-methylbenzyl)piperazine. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. nih.gov
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, XPhos, SPhos, tBuXphos | Stabilizes the palladium center and facilitates reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the piperazine nitrogen to form the active nucleophile. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur, typically under inert atmosphere. |
Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), chemists systematically modify different parts of the lead compound. For the this compound scaffold, modifications on the indole ring are a primary focus. nih.govnih.gov
The indole ring offers several positions for modification to probe interactions with biological targets and to alter physicochemical properties. openmedicinalchemistryjournal.com These modifications can be introduced either by starting with a pre-functionalized indole core or by late-stage functionalization of the coupled product.
Substitution on the Benzene Portion (C5, C6, C7): Introducing various substituents such as halogens (F, Cl), small alkyl groups (methyl), or electron-donating groups (methoxy) can significantly impact electronic properties, lipophilicity, and metabolic stability.
Substitution at the C2-Position: While the C3-position is typically the most reactive, the C2-position can be functionalized, often through metalation of an N-protected indole.
Substitution on the Indole Nitrogen (N1): The indole N-H can be alkylated or acylated. Introducing a small alkyl group like methyl can prevent hydrogen bond donation and increase lipophilicity, which can be crucial for biological activity.
The synthesis of these analogues allows researchers to build a comprehensive SAR profile, identifying which structural features are essential for the desired biological effect. acs.org
| Position of Modification | Type of Substituent (R) | Potential Rationale for Modification |
|---|---|---|
| C5 | -F, -Cl, -CH₃, -OCH₃ | Probe steric and electronic effects in the binding pocket. |
| C6 | -F, -Cl, -CN | Alter metabolic stability and electronic distribution. |
| C7 | -F, -CH₃ | Investigate the impact of substitution near the piperazine linkage. |
| N1 | -CH₃, -CH₂CH₃ | Remove hydrogen bond donor capability; increase lipophilicity. |
| C2 | -CH₃ | Explore steric tolerance at the pyrrole (B145914) ring portion. |
Substituent Variations on the Piperazine Nitrogen Atoms
The structural integrity of the piperazine ring, particularly the nature of its nitrogen substituents, is a critical determinant of the molecular properties of 4-(piperazin-1-yl)-1H-indole analogues. Research into the derivatization of the piperazine moiety has revealed that the nitrogen atom not connected to the indole ring can accommodate a wide variety of substituents, significantly influencing the compound's biological activity profile.
Studies have shown that N-substitution on the piperazine ring can accept diverse substituted indole rings, including those linked via amide or methylene (B1212753) bridges. nih.gov For instance, in a series of dopamine (B1211576) receptor ligands, a 5-substituted indole derivative with a methylene linker between the indole and piperazine fragments exhibited altered binding affinities compared to its amide counterpart. nih.gov Specifically, the basicity of the piperazine nitrogen atom is a key factor; modifications that alter this property can impact interactions with biological targets. nih.gov While a decrease in the basicity of the piperazine nitrogen in some indole amide derivatives does not negatively affect their affinity for D2/D3 receptors, it suggests a minimal role for this nitrogen in hydrogen bonding or ionic interactions with these specific receptors. nih.gov
The versatility of the piperazine scaffold allows for the introduction of various chemical groups, including alkyl, acyl, and sulfonyl moieties, to modulate the compound's characteristics. The piperazine core is recognized for its ability to improve pharmacokinetic properties due to the pKa of its nitrogen atoms, which can enhance water solubility and bioavailability. nih.gov Structure-activity relationship (SAR) investigations have consistently highlighted that substituents on the piperazine unit are pivotal for biological activity. nih.gov In some series, derivatives featuring a piperazine ring have demonstrated superior activity compared to those with aniline, piperidine (B6355638), or morpholine, suggesting that the nitrogen and oxygen atoms may act as favorable hydrogen bond acceptors. nih.gov
The following table presents data on how different N-heterocyclic substitutions on the piperazine ring of a core structure can influence binding affinity at dopamine D2 and D3 receptors, illustrating the impact of these structural modifications.
| Compound | Linker to Heterocycle | Heterocycle Position | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|---|
| 10a | Amide | Indole-2-yl | 116 | 3.72 |
| 10b | Methylene | Indole-2-yl | 144 | 3.87 |
| 10e | Amide | Indole-2-yl | 51.2 | 0.550 |
| 22 | Direct | Indole-5-yl | 30 | 2 |
Data adapted from a study on N-heterocyclic substituted piperazine derivatives, illustrating the effect of linker and substitution pattern on dopamine receptor binding affinity. nih.gov
Alterations of the Benzyl Moiety and its Aromatic Substitution Pattern
The benzyl group attached to the piperazine nitrogen in the this compound scaffold serves as another key site for chemical modification to explore structure-activity relationships and optimize compound properties. Alterations to this moiety, including changes to the substitution pattern on the aromatic ring, can significantly impact biological activity.
Synthetic strategies have been developed to produce a variety of functionalized 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles, allowing for systematic investigation of different substituents on the benzyl ring. researchgate.net For instance, research on inhibitors of cholinesterases involved the synthesis of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid. nih.gov In this series, the introduction of a chloro substituent on the benzyl ring, as in 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, resulted in the highest inhibitory activity towards butyrylcholinesterase. nih.gov
The synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has also been a focus of research, where various substituents on the benzyl group were explored. rsc.org These studies often reveal that the electronic and steric properties of the substituents on the benzyl ring are crucial for target engagement.
The table below summarizes the cytotoxic activity of several N-benzyl-1H-indole-2-carbohydrazide analogues against different cancer cell lines, demonstrating the effect of substitutions on the benzyl moiety.
| Compound | Benzyl Substitution (R) | Cell Line | IC50 (µM) |
|---|---|---|---|
| 4a | H | MCF-7 | 3.81 ± 0.12 |
| A549 | 5.02 ± 0.15 | ||
| HCT | 4.15 ± 0.13 | ||
| 4e | 4-Cl | MCF-7 | 1.95 ± 0.06 |
| A549 | 2.11 ± 0.07 | ||
| HCT | 1.94 ± 0.06 | ||
| 4g | 4-F | MCF-7 | 3.25 ± 0.11 |
| A549 | 4.05 ± 0.14 | ||
| HCT | 3.62 ± 0.12 |
Data adapted from a study on the anti-proliferative activity of indole-based entities, showing the impact of benzyl ring substitution. mdpi.com
Optimization of Synthetic Conditions and Process Efficiency
The efficient synthesis of this compound and its analogues is crucial for enabling extensive research and development. A key step in the synthesis of this class of compounds is the formation of the C-N bond between the indole core and the piperazine ring. The Buchwald-Hartwig amination has emerged as a powerful and widely used method for this transformation, coupling aryl halides (such as a 4-haloindole) with amines. wikipedia.org
Significant research has been dedicated to optimizing the Buchwald-Hartwig reaction for this purpose. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that influence the reaction's yield, purity, and scalability. atlanchimpharma.com The development of various generations of catalyst systems has expanded the scope and efficiency of this reaction. wikipedia.org For instance, initial systems were effective for secondary amines, while the introduction of bidentate phosphine ligands like BINAP and DPPF allowed for the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered ligands have further improved the reaction's versatility.
Optimization studies often focus on moving from laboratory-scale syntheses to multi-kilogram production, which requires robust and efficient protocols. atlanchimpharma.com For example, in the development of a drug candidate, a palladium-catalyzed Buchwald-Hartwig amination was optimized to produce an advanced intermediate in excellent yield, a feat that was not achievable through traditional nucleophilic aromatic substitution methods. atlanchimpharma.com
Microwave-assisted synthesis has also been employed to expedite the optimization process, particularly for reactions requiring high temperatures and prolonged times. researchgate.net This technology allows for rapid screening of ligands, catalysts, and solvents to identify the optimal conditions. researchgate.netnih.gov For the coupling of 4-halo-1H-1-tritylpyrazoles with piperidine, a microwave-assisted Buchwald-Hartwig protocol was developed, where parameters such as the palladium source (e.g., Pd(dba)₂), ligand (e.g., tBuDavePhos), and temperature were systematically varied to maximize yield. researchgate.netnih.gov Such studies have shown that 4-bromo-substituted precursors can be more effective than 4-iodo or 4-chloro variants for certain palladium-catalyzed couplings. nih.gov
Beyond the Buchwald-Hartwig reaction, other synthetic strategies include cascade reactions. For example, a TEA-mediated cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been developed for the synthesis of complex indolyl pyrroloindolines, demonstrating the potential for building molecular complexity in an efficient manner. researchgate.net The continual development of new synthetic routes and the optimization of existing ones are paramount for advancing the study of this important class of chemical compounds. researchgate.net
Mechanistic Elucidation of Biological Actions of 4 4 4 Methylbenzyl Piperazin 1 Yl 1h Indole
Identification of Molecular Targets and Pathways
The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets, thereby initiating a cascade of cellular events. For 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole, the identification of its precise molecular targets is an area of ongoing research. However, based on the activities of analogous compounds, several potential targets and pathways can be postulated.
The piperazine (B1678402) and indole (B1671886) moieties are common pharmacophores found in ligands for various G-protein coupled receptors (GPCRs). While direct evidence for this compound is not available, related compounds have shown affinity for several receptor subtypes.
Dopamine (B1211576) and Serotonin (B10506) Receptors: Indole-piperazine derivatives have been investigated for their affinity towards dopamine D2/D3 and serotonin 5-HT1A receptors. For instance, certain N-phenylpiperazine analogs containing a benzamide (B126) linkage exhibit high affinity and selectivity for the D3 dopamine receptor. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Sigma Receptors: Benzylpiperazine derivatives have been identified as potent ligands for sigma-1 (σ1) receptors. These receptors are unique intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligand binding to σ1 receptors can modulate a variety of downstream signaling pathways, including those involving protein kinase C (PKC) and the inositol (B14025) trisphosphate (IP3) receptor.
The table below summarizes the potential receptor targets and their associated signaling pathways based on the activities of structurally similar compounds.
| Receptor Target Family | Specific Examples of Related Ligands' Targets | Potential Downstream Signaling Pathways Modulated |
| Dopamine Receptors | D3 Subtype | Inhibition of Adenylyl Cyclase, Decreased cAMP, Modulation of K+ Channels |
| Serotonin Receptors | 5-HT1A Subtype | Inhibition of Adenylyl Cyclase, Decreased cAMP, Activation of G-protein-coupled inwardly rectifying K+ channels (GIRKs) |
| Sigma Receptors | σ1 Subtype | Modulation of IP3 Receptor activity, Regulation of intracellular Ca2+ levels, Interaction with various ion channels |
It is important to note that the specific receptor subtype selectivity and the precise downstream signaling events initiated by this compound would need to be experimentally determined.
In addition to receptor-mediated actions, small molecules can exert their effects by directly interacting with enzymes. The structural motifs within this compound suggest potential interactions with certain enzyme classes.
Histone Deacetylase (HDAC) Inhibition: Novel indole-piperazine derivatives have been designed as selective inhibitors of histone deacetylase 6 (HDAC6). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDAC6 by these compounds suggests an interaction with the enzyme's catalytic domain, likely involving the zinc-binding motif characteristic of this enzyme class.
Tyrosinase Inhibition: Benzylpiperazine-based compounds have been evaluated as competitive inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Competitive inhibition implies that these molecules bind to the active site of the enzyme, preventing the substrate (e.g., tyrosine) from binding and being converted to product. Docking studies of related inhibitors suggest that the benzylpiperazine moiety can orient itself within the catalytic pocket of the enzyme.
The potential enzyme targets and their inhibition mechanisms are outlined in the table below.
| Enzyme Target | Class of Related Inhibitors | Postulated Inhibition Mechanism |
| Histone Deacetylase 6 (HDAC6) | Indole-piperazine derivatives | Interaction with the catalytic active site, potentially chelating the zinc ion. |
| Tyrosinase | Benzylpiperazine derivatives | Competitive inhibition through binding to the enzyme's active site. |
By interacting with its primary molecular targets, this compound could modulate various intracellular signaling cascades, leading to broader cellular responses.
Neurotransmitter-mediated Signaling: If the compound interacts with dopamine or serotonin receptors, it would directly modulate the signaling pathways governed by these neurotransmitters. This could have significant implications for neuronal function, including regulation of mood, cognition, and motor control.
Cell Growth and Proliferation Pathways: Through potential inhibition of enzymes like HDACs, the compound could influence gene expression patterns related to cell cycle control and apoptosis, thereby affecting cell growth and proliferation.
Antibacterial Mechanisms: Some indole-piperazine derivatives have demonstrated antibacterial activity. While the precise mechanisms are often multifaceted, they can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
Biophysical Characterization of Ligand-Target Interactions
A thorough understanding of a compound's mechanism of action necessitates a biophysical characterization of its interaction with its molecular target. This involves quantifying the binding affinity, kinetics, and thermodynamics of the interaction, as well as understanding any conformational changes that occur upon binding. For this compound, specific biophysical data is not yet available in the public domain. The following sections outline the types of experimental approaches that would be required to elucidate these properties.
Binding kinetics describes the rates at which a ligand associates with and dissociates from its target, while thermodynamics provides information about the driving forces of the binding event (enthalpy and entropy).
Kinetic Parameters: The association rate constant (k_on_) and the dissociation rate constant (k_off_) determine the binding affinity (K_D_). These parameters can be measured using techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), or kinetic radioligand binding assays.
Thermodynamic Profile: Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information can reveal whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., release of water molecules from the binding site).
The hypothetical binding parameters for the interaction of this compound with a putative target are presented in the table below for illustrative purposes.
| Parameter | Description | Hypothetical Value |
| K_D (Dissociation Constant) | Measure of binding affinity (lower value indicates higher affinity) | e.g., 10 nM |
| k_on_ (Association Rate Constant) | Rate of ligand-target complex formation | e.g., 1 x 10^5^ M^-1^s^-1^ |
| k_off_ (Dissociation Rate Constant) | Rate of ligand-target complex dissociation | e.g., 1 x 10^-3^ s^-1^ |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding | e.g., -10 kcal/mol |
| ΔS (Entropy Change) | Change in randomness of the system upon binding | e.g., +5 cal/mol·K |
The binding of a ligand to its target often induces conformational changes in both the ligand and the target protein. These changes are crucial for the biological function, such as the activation of a receptor or the inhibition of an enzyme.
Structural Biology Techniques: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the ligand-target complex, revealing the precise binding mode and any induced conformational changes.
Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and fluorescence spectroscopy can be used to probe conformational changes in solution. For example, changes in the chemical shifts of protein residues upon ligand binding in NMR can map the binding site and report on structural rearrangements.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 4 4 4 Methylbenzyl Piperazin 1 Yl 1h Indole Derivatives
Identification of Key Pharmacophoric Elements within the Chemical Compound Series
The fundamental pharmacophore of the 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole series consists of three key moieties: the indole (B1671886) ring, the piperazine (B1678402) core, and the substituted benzyl (B1604629) group. The indole ring often serves as a crucial hydrogen bond donor and can engage in π-π stacking interactions. The central piperazine ring provides a rigid scaffold and its nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, influencing solubility and receptor interactions. The 4-methylbenzyl group contributes to hydrophobic interactions and its substitution pattern can significantly modulate the electronic properties and steric profile of the molecule.
In related series, such as 4-fluorobenzylpiperazine derivatives, this fragment has been identified as a key pharmacophoric feature for tyrosinase inhibition. unica.itnih.gov For dopamine (B1211576) receptor ligands, the arylpiperazine moiety is a well-established pharmacophore, where the nature of the aryl group and its substituents are critical for affinity and selectivity. researchgate.net Studies on sigma receptor ligands have also highlighted the importance of the N-benzylpiperazine scaffold. nih.govnih.gov
Elucidation of Structural Requirements for Receptor Binding Affinity and Selectivity
The structural features of this compound derivatives are pivotal in determining their binding affinity and selectivity for various receptors, including dopamine and sigma receptors.
For dopamine D4 receptors, the presence of a 1-benzyl substituent on the indole nitrogen and an arylpiperazine moiety at the 3-position of the indole has been shown to be favorable. researchgate.net The nature and position of substituents on the aryl ring of the piperazine moiety can drastically alter selectivity. For instance, in a series of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles, substituents on the phenyl ring of the piperazine modulated affinity for the D4 receptor. researchgate.net Similarly, in a different series of 4-N-linked-heterocyclic piperidine (B6355638) derivatives, the heterocyclic replacement for the pyrazole (B372694) moiety was crucial for high affinity and selectivity for the human dopamine D4 receptor. nih.gov
Regarding sigma receptors, studies on novel arylalkyl 4-benzyl piperazine derivatives have demonstrated that many compounds in this class bind to sigma sites in the nanomolar range with good selectivity over serotonin (B10506) 5-HT1A and dopamine D2 receptors. nih.gov One of the most potent ligands identified was 1-(2-naphthylmethyl)-4-benzyl piperazine, indicating that extending the aromatic system can enhance affinity. nih.gov
The following table summarizes the binding affinities of selected derivatives for different receptors.
| Compound ID | Modification | Receptor | Binding Affinity (Ki, nM) |
| 1 | 1-(2-naphthylmethyl)-4-benzyl piperazine | Sigma-1 | 1.6 nih.gov |
| 2 | 1-Benzyl-3-[4-(4-fluorophenyl)-1-piperazinyl]carbonyl-1H-indole | Dopamine D4 | - |
| 3 | 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 | High Affinity drugbank.com |
Mapping of Functional Groups to Enzyme Inhibitory Potency
The functional groups appended to the core structure of this compound derivatives play a significant role in their enzyme inhibitory potential, particularly against enzymes like tyrosinase.
Research on tyrosinase inhibitors has shown that the 4-fluorobenzylpiperazine moiety is a key feature for potent inhibition. unica.itnih.govnih.govresearchgate.net The introduction of electron-withdrawing groups on the benzoyl ring attached to the piperazine nitrogen can enhance inhibitory activity. For example, compounds with nitro and trifluoromethyl substitutions have demonstrated excellent inhibitory efficacy. nih.gov Specifically, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be a highly potent competitive inhibitor of tyrosinase. nih.govnih.gov
In a series of 1-benzyl-indole hybrid thiosemicarbazones, substitutions on the benzyl ring of the thiosemicarbazone moiety influenced tyrosinase inhibitory potential, with a 4-methylbenzyl substitution showing the highest potency. rsc.org This suggests that even subtle changes to the benzyl group can have a significant impact on enzyme inhibition.
The table below presents the enzyme inhibitory data for representative compounds.
| Compound ID | Key Functional Groups | Enzyme | IC50 (µM) |
| 4 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 nih.govnih.gov |
| 5 | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methylbenzyl)hydrazinecarbothioamide | Tyrosinase | 12.40 ± 0.26 rsc.org |
| 6 | 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | - |
| 7 | 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | - |
Correlations between Structural Modifications and Cellular Biological Efficacy
Structural modifications to the this compound scaffold have been shown to correlate with a range of cellular biological efficacies, including antiproliferative and antimelanogenic effects.
In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring was found to influence their cytotoxic activity against various cancer cell lines. mdpi.com Similarly, novel 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against renal cell carcinoma, with specific substitutions on the benzoyl moiety enhancing the effect. nih.gov
Furthermore, compounds designed as tyrosinase inhibitors have demonstrated antimelanogenic effects in cellular models. For instance, the potent tyrosinase inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone exerted antimelanogenic effects on B16F10 cells without showing cytotoxicity. nih.govnih.gov This highlights a direct correlation between enzyme inhibition and cellular activity.
The following table illustrates the cellular efficacy of selected derivatives.
| Compound ID | Structural Modification | Cell Line | Biological Effect |
| 8 | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7, MCF7, etc. | Cytotoxicity mdpi.com |
| 9 | 4-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-6-nitroquinoline-3-carbonitrile | UO-31 (Renal Cancer) | Growth Inhibition (-7%) nih.gov |
| 10 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | B16F10 | Antimelanogenic effect nih.govnih.gov |
Investigation of Conformational Preferences and Their Impact on Biological Activity
The conformational flexibility of the this compound structure, particularly the orientation of the benzyl and indole moieties relative to the central piperazine ring, is crucial for its interaction with biological targets. Molecular docking studies have provided insights into the preferred binding conformations of related compounds.
For tyrosinase inhibitors, docking analysis suggests that the 4-fluorobenzyl portion of the molecule orients towards the copper atoms in the catalytic site of the enzyme, while the substituted aryl portion is directed towards the top of the cavity. nih.gov This specific orientation is essential for effective inhibition.
In the context of receptor binding, the conformation of the molecule within the binding pocket determines the nature and strength of intermolecular interactions. For 4-benzylpiperidine (B145979) carboxamides, a related class of compounds, docking simulations have shown that the 4-benzylpiperidine moiety fits into a hydrophobic pocket formed by specific transmembrane domains of the serotonin and norepinephrine (B1679862) transporters. nih.gov The orientation of the aromatic rings on either side of the core structure is critical for these hydrophobic interactions and for π-π stacking with key phenylalanine residues. nih.gov
While specific conformational analysis data for this compound itself is limited in the provided search results, the findings from analogous series strongly suggest that its biological activity is highly dependent on adopting a specific low-energy conformation that allows for optimal interactions with the binding site of its target protein.
Computational Chemistry and Rational Design Strategies for the Chemical Compound
Molecular Docking Studies with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mode and affinity of "4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole" with various putative biological targets. The indole (B1671886) and piperazine (B1678402) moieties are recognized pharmacophores present in ligands for numerous receptors and enzymes. researchgate.netresearchgate.net
Docking studies would involve preparing the 3D structure of the compound and docking it into the active sites of relevant protein targets. Based on the activities of analogous compounds, potential targets could include acetylcholinesterase (AChE), urease, and anti-apoptotic proteins like Bcl-2. nih.govnih.govnih.gov The docking simulations would calculate a binding energy or docking score, indicating the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the target's binding pocket, would be analyzed to understand the structural basis of its activity. nih.gov For instance, the indole nitrogen could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and stacking interactions.
Table 1: Hypothetical Molecular Docking Results for this compound This table is illustrative and based on typical docking study outputs for similar compounds.
| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase | -9.8 | Trp84, Tyr334 | Pi-Pi Stacking, Cation-Pi |
| Bcl-2 | -8.5 | Asp108, Phe105 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Interactions
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-target complex over time. An MD simulation provides a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein. researchgate.net This technique is essential for validating the docking pose and understanding the durability of the interactions. nih.gov
For "this compound," an MD simulation of its complex with a high-scoring target from docking studies would be performed for a duration typically ranging from nanoseconds to microseconds. The simulation would track the conformational changes of the ligand within the binding site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues would be calculated to evaluate the stability of the system. nih.gov A stable complex, indicated by low RMSD values, would lend confidence to the predicted binding mode. researchgate.net
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results This table is for demonstrative purposes only.
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Software | Amber, GROMACS |
| Force Field | AMBER FF14SB, GAFF |
| Average Ligand RMSD | 1.5 Å |
| Protein Backbone RMSD | 2.0 Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For "this compound," a QSAR study would involve designing and synthesizing a series of analogues with systematic structural modifications. The biological activity of these compounds would then be determined experimentally.
Various molecular descriptors—physicochemical, electronic, topological, and steric—would be calculated for each analogue. Statistical methods, such as multiple linear regression (MLR), would then be used to build a QSAR model that predicts biological activity based on these descriptors. nih.gov Such a model can reveal which structural features are critical for activity and can be used to predict the potency of new, unsynthesized compounds, thereby guiding further design efforts. openpharmaceuticalsciencesjournal.com Descriptors like molar refractivity (steric bulk), logP (hydrophobicity), and topological polar surface area (TPSA) are often significant in models for piperazine-containing compounds. researchgate.netnih.gov
Table 3: Example Descriptors for a Hypothetical QSAR Model This table illustrates typical descriptors used in QSAR studies.
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets |
| TPSA | Topological Polar Surface Area | Influences hydrogen bonding capacity and cell penetration |
| Molecular Weight | Size of the molecule | Can impact steric fit within the binding site |
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the "this compound" scaffold, a virtual library of novel analogues can be designed and screened.
This process can be ligand-based, where compounds are selected based on their structural similarity to the known active scaffold, or structure-based, where compounds from a large database (like ZINC or ChEMBL) are docked into the target's binding site. researchgate.netnih.gov High-throughput virtual screening can computationally evaluate millions of compounds, filtering them down to a manageable number of "hits" for experimental testing. biorxiv.orgbiorxiv.org This approach accelerates the discovery of novel and potentially more potent analogues without the need to synthesize every compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of "this compound" and its derivatives. nih.govnih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, before significant resources are invested. researchgate.net
Various computational models and software can predict key ADME parameters. These include adherence to Lipinski's Rule of Five (a predictor of drug-likeness), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes. mdpi.comsci-hub.se Early assessment of these properties allows for the optimization of the lead compound to achieve a more favorable pharmacokinetic profile.
Table 4: Predicted ADME Properties for this compound This table contains hypothetical data based on typical in silico ADMET predictions.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 345.48 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 4.8 | Good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |
| TPSA | 16.1 Ų | Suggests good potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Likely | May cross the BBB |
De Novo Design Approaches for Optimized Derivatives
De novo design is a computational strategy that aims to construct novel molecules from scratch, typically by assembling fragments within the constraints of a target's binding site. nih.gov This approach can be used to generate optimized derivatives of "this compound" with improved binding affinity and selectivity.
Using the 3D structure of a biological target, de novo design algorithms can "grow" a molecule within the active site, piece by piece, to maximize favorable interactions. acs.org Alternatively, the existing scaffold can be modified by computationally exploring different substituents on the indole, piperazine, or benzyl (B1604629) rings. This method can lead to the discovery of entirely novel chemical scaffolds that retain the key pharmacophoric features required for biological activity but possess improved drug-like properties. nih.gov
Preclinical Pharmacokinetic Profiling of 4 4 4 Methylbenzyl Piperazin 1 Yl 1h Indole Non Human
In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)
In vitro metabolic stability assays are essential for predicting the in vivo intrinsic clearance of a compound. nih.gov These studies often utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. utsouthwestern.edu For piperazine-containing compounds, metabolic instability can be a significant challenge, often leading to rapid clearance. nih.gov
The metabolic stability of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole would likely be assessed using liver microsomes from various species (e.g., mouse, rat, human) to identify potential species differences in metabolism. nih.govutsouthwestern.edu The compound would be incubated with the microsomes in the presence of necessary cofactors like NADPH, and the decrease in the parent compound concentration over time would be monitored by LC-MS/MS. utsouthwestern.edu From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Potential metabolic pathways for this compound could include hydroxylation of the 4-methylbenzyl group or the indole (B1671886) ring, and oxidation at the nitrogen atoms of the piperazine (B1678402) ring. nih.gov The indole moiety itself can also be a site for metabolism.
Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 35 | 19.8 |
| Human | 45 | 15.4 |
| Note: The data in this table is illustrative and based on typical findings for similar compounds. |
In Vitro Permeability Studies (e.g., Caco-2, PAMPA)
In vitro permeability assays are used to predict the in vivo absorption of a drug candidate across the intestinal barrier. The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that can be used for high-throughput screening of passive diffusion.
For a compound like this compound, its permeability would be assessed by measuring its transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is then calculated. A high Papp (A-B) value generally suggests good intestinal absorption. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Given its structural features, including a moderate molecular weight and some lipophilicity, the compound is expected to have moderate to good passive permeability.
Table 2: Representative In Vitro Permeability of this compound
| Assay | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 | 15.2 | 28.9 | 1.9 |
| Note: The data in this table is illustrative and based on typical findings for similar compounds. |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), can significantly influence its distribution, metabolism, and excretion. nih.gov Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. For basic drugs, binding to AAG can be particularly significant. nih.gov
The plasma protein binding of this compound would be determined in the plasma of different species, including humans. A common method for this is equilibrium dialysis, where the drug in a buffer is allowed to equilibrate with plasma across a semi-permeable membrane. The concentrations of the drug in the buffer and plasma are then measured to calculate the percentage of bound and unbound drug.
Due to its lipophilic nature and the presence of a basic piperazine moiety, this compound is expected to exhibit moderate to high plasma protein binding.
Table 3: Representative Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Unbound Fraction (fu) |
| Mouse | 92.5 | 0.075 |
| Rat | 95.8 | 0.042 |
| Human | 97.3 | 0.027 |
| Note: The data in this table is illustrative and based on typical findings for similar compounds. |
Ex Vivo Distribution Studies in Animal Tissues
Ex vivo tissue distribution studies are conducted to understand how a drug distributes into various organs and tissues after administration to an animal model. nih.gov This information is crucial for identifying potential target tissues and understanding the volume of distribution. nih.gov
In a typical study, the compound would be administered to rodents (e.g., rats or mice), and at various time points, the animals would be euthanized, and major organs and tissues (e.g., liver, kidney, lung, heart, brain, spleen) would be collected. researchgate.netresearchgate.net The concentration of the drug in each tissue would then be quantified using a validated bioanalytical method, such as LC-MS/MS. rsc.org
For a lipophilic compound like this compound, it is expected to distribute extensively into tissues, particularly those with high blood flow and lipid content. nih.gov Brain penetration would also be a key parameter to assess, given the potential for CNS activity of indole and piperazine-containing compounds.
Table 4: Representative Tissue Distribution of this compound in Rats (Tissue-to-Plasma Concentration Ratio at 2 hours post-dose)
| Tissue | Tissue-to-Plasma Ratio |
| Liver | 15.8 |
| Kidney | 10.2 |
| Lung | 25.4 |
| Heart | 8.5 |
| Spleen | 12.1 |
| Brain | 3.7 |
| Note: The data in this table is illustrative and based on typical findings for similar compounds. |
Future Directions and Research Perspectives for the Chemical Compound
Exploration of Novel Therapeutic Applications Based on Preclinical Findings
The indole (B1671886) and piperazine (B1678402) rings are integral to a multitude of compounds with diverse therapeutic effects, including anticancer, antibacterial, and antifibrotic properties. nih.govnih.gov Future research should systematically explore the therapeutic potential of 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole based on initial preclinical screenings.
Initial investigations could focus on its efficacy in oncology. Related indole-piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govmdpi.com For instance, certain substituted N-benzyl-1H-indole-2-carbohydrazides have shown moderate to high cytotoxicity against MCF-7, A549, and HCT cell lines. mdpi.com Future studies should assess the antiproliferative activity of the target compound against a broad panel of human cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or cell cycle arrest, as seen with similar compounds. rsc.orgnih.gov
Another promising avenue is in the field of infectious diseases. The indole-piperazine scaffold is a known pharmacophore in the development of new antibacterial agents. nih.gov Preclinical evaluation of this compound against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, would be a valuable line of inquiry. nih.gov
Furthermore, the potential for this compound in treating fibrotic diseases should not be overlooked. Indole-based small molecules have shown promise in ameliorating pulmonary, liver, and renal fibrosis by modulating key signaling pathways. nih.gov Investigating the effect of this compound in preclinical models of fibrosis could uncover novel therapeutic applications.
Development of Advanced Synthetic Methodologies for Related Scaffolds
The synthesis of indole-piperazine derivatives can be complex, and the development of more efficient and versatile synthetic routes is a continuous goal in medicinal chemistry. Future research in this area could focus on several key aspects to advance the synthesis of scaffolds related to this compound.
Another area of focus could be the exploration of one-pot synthesis procedures. researchgate.net Multi-component reactions that allow for the construction of the entire indole-piperazine scaffold in a single step would significantly streamline the synthetic process, making it more time- and cost-effective. This approach would also be amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Furthermore, the use of flow chemistry techniques could offer significant advantages for the synthesis of these compounds. Flow synthesis can provide better control over reaction parameters, leading to improved reproducibility and scalability. This would be particularly beneficial for the large-scale production of promising preclinical candidates.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound and help to elucidate its mechanism of action. mdpi.comnih.gov
Future studies could employ transcriptomics (RNA-seq) to analyze changes in gene expression in cells treated with the compound. This can help identify the signaling pathways that are modulated by the molecule. For instance, if the compound has anticancer activity, transcriptomic analysis might reveal an upregulation of genes involved in apoptosis or a downregulation of genes promoting cell proliferation.
Proteomics can be used to study changes in protein expression and post-translational modifications. This can provide further insights into the molecular targets of the compound and the downstream effects of its binding. For example, a proteomics study might identify specific kinases or other enzymes whose activity is altered by the compound.
Metabolomics, the study of small molecule metabolites, can reveal changes in cellular metabolism induced by the compound. This can be particularly useful for understanding the compound's effects on energy metabolism and other key cellular processes. The integration of these different omics datasets can provide a more complete picture of the compound's biological activity and help to identify potential biomarkers for its efficacy. mdpi.comnih.gov User-friendly platforms are becoming available to facilitate comprehensive multi-omics analysis without the need for extensive programming skills. nih.govresearchgate.net
Design of Highly Selective and Potent Preclinical Candidates for Further Development
Building upon the initial preclinical findings and mechanistic insights, future research should focus on the rational design of more selective and potent analogs of this compound. This will involve a systematic exploration of the structure-activity relationships (SAR) of this chemical scaffold.
Computational modeling and docking studies can be employed to predict the binding of these compounds to their molecular targets and to guide the design of new derivatives with improved affinity and selectivity. nih.gov For example, if a particular enzyme is identified as a target, molecular docking can be used to design analogs that fit more snugly into the active site.
The synthesis and biological evaluation of a library of analogs with systematic modifications to the indole ring, the piperazine linker, and the 4-methylbenzyl group will be crucial. For instance, substituting different positions on the indole nucleus or altering the substituents on the benzyl (B1604629) ring could lead to significant changes in biological activity.
The ultimate goal of this iterative process of design, synthesis, and testing is to identify a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties. Such a candidate would then be suitable for further development, including more extensive preclinical testing and, eventually, clinical trials.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-(4-Methylbenzyl)piperazin-1-yl)-1H-indole?
The synthesis typically involves a multi-step process:
- Step 1: Alkylation of piperazine with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) to form the 4-(4-methylbenzyl)piperazine intermediate .
- Step 2: Coupling of the intermediate with 1H-indole derivatives via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts for C-N bond formation .
- Purification: Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) are standard for isolating the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: H and C NMR are used to confirm the piperazine and indole moieties. For example, aromatic protons in the indole ring appear at δ 6.6–7.3 ppm, while piperazine methylene groups resonate at δ 2.4–3.8 ppm .
- Mass Spectrometry (MS): High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 336 for C₂₁H₂₃N₃) .
- HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance yield and purity?
- Reaction Conditions: Increasing reaction time (e.g., 12–24 hours reflux) and using excess 4-methylbenzyl chloride (1.5–2.0 eq.) improve alkylation efficiency .
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling reactions between piperazine and indole derivatives .
- Purification: Gradient elution in column chromatography (e.g., 3:1 chloroform:methanol) reduces co-elution of byproducts .
Q. What pharmacological strategies validate this compound as a selective 5-HT7 receptor agonist?
- Binding Assays: Competitive radioligand displacement using [³H]-5-CT in HEK293 cells expressing human 5-HT7 receptors. IC₅₀ values < 300 nM indicate high affinity .
- Functional Assays: Measurement of cAMP accumulation via ELISA or BRET to confirm agonist activity (EC₅₀ ≈ 200–300 nM) .
- Selectivity Screening: Cross-testing against related receptors (e.g., 5-HT1A, 5-HT2A) ensures minimal off-target effects .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Purity Verification: Re-analyze compound batches via HPLC and NMR to exclude impurities (>98% purity required for reliable data) .
- Assay Standardization: Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., Mg²⁺ concentration) to minimize variability .
- Receptor Isoforms: Account for species-specific 5-HT7 receptor splice variants (e.g., human 5-HT7(a) vs. rodent isoforms) that alter ligand affinity .
Critical Analysis of Contradictions
- Synthesis Solvents: uses DMF for piperazine alkylation, while employs THF for coupling. DMF may enhance reaction rates but complicates purification; THF offers better compatibility with moisture-sensitive steps .
- Biological Activity: Variability in IC₅₀ values (e.g., 222.93 nM vs. 300 nM) may stem from differences in receptor expression levels or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
